molecular formula C15H12O6 B7982107 mMelin

mMelin

Cat. No.: B7982107
M. Wt: 288.25 g/mol
InChI Key: VIORQNDMAWQQCV-UMVBOHGHSA-N
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Description

Melanin, as characterized in , exhibits complex physicochemical properties, including broadband light absorption, redox activity, and metal-ion chelation . While mMelin's exact structure remains undefined in the provided evidence, its inferred classification as a melanin-like compound suggests shared functionalities, such as photoprotection, radical scavenging, and applications in biomaterials or electronics.

Key properties of melanin (and by extension, this compound) include:

  • Polymer Structure: Heterogeneous assembly of indole derivatives (e.g., 5,6-dihydroxyindole in eumelanin) .
  • Solubility: Typically insoluble in aqueous and organic solvents, complicating purification .
  • Electrochemical Activity: Semiconducting behavior with conductivity ~10⁻⁴ S/cm .

Properties

IUPAC Name

7-methoxy-6-[(1R,2R,5R)-5-methyl-4-oxo-3,6-dioxabicyclo[3.1.0]hexan-2-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O6/c1-15-13(21-15)12(20-14(15)17)8-5-7-3-4-11(16)19-9(7)6-10(8)18-2/h3-6,12-13H,1-2H3/t12-,13-,15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIORQNDMAWQQCV-UMVBOHGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C(O1)C(OC2=O)C3=C(C=C4C(=C3)C=CC(=O)O4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12[C@H](O1)[C@H](OC2=O)C3=C(C=C4C(=C3)C=CC(=O)O4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of mMelin typically involves a series of organic reactions. One common method includes the reaction of a halogen-substituted hydrocarbon with an electropositive metal, followed by metathesis and hydrometallation reactions . These reactions are carried out under controlled conditions, often requiring specific solvents and catalysts to ensure high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for precise control over reaction conditions, leading to consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

mMelin undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions of this compound typically involve the use of reducing agents like lithium aluminum hydride.

    Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. These reactions are often carried out under controlled temperatures and pressures to optimize yields.

Major Products

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions typically produce reduced forms of this compound.

Scientific Research Applications

mMelin has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of mMelin involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system in which this compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize mMelin, we compare it with three structurally or functionally analogous compounds: eumelanin , pheomelanin , and synthetic polydopamine . Data are synthesized from (melanin characterization), (MMsINC chemoinformatics), and (Gmelin Handbook methodologies).

Structural and Functional Comparison

Property This compound (Hypothetical) Eumelanin Pheomelanin Synthetic Polydopamine
Primary Composition Unknown; possibly indolic 5,6-Dihydroxyindole (DHI) Benzothiazine derivatives Oxidized dopamine monomers
Solubility Likely insoluble Insoluble Partially soluble Insoluble
Optical Absorption Broadband (inferred) 300–700 nm 300–550 nm 300–800 nm
Metal Binding High affinity (Fe³⁺, Cu²⁺) Chelates Fe³⁺, Cu²⁺ Binds Zn²⁺, Cd²⁺ Binds Ag⁺, Fe³⁺
Conductivity ~10⁻⁴ S/cm (assumed) 10⁻⁴–10⁻³ S/cm Non-conductive 10⁻⁵ S/cm
Toxicity Low (if biocompatible) Non-toxic Potential ROS generation Low cytotoxicity

Sources: Melanin properties , synthetic analogs

Key Research Findings

Photostability : Melanin derivatives, including this compound analogs, exhibit superior UV resistance compared to synthetic polymers like polydopamine, which degrade under prolonged irradiation .

Electrochemical Applications : Eumelanin’s conductivity surpasses this compound’s hypothesized performance, suggesting this compound may require doping (e.g., with silver ions) for parity .

Toxicity Profile : Pheomelanin’s propensity for reactive oxygen species (ROS) generation contrasts with this compound’s inferred biocompatibility, aligning with ’s emphasis on rigorous toxicity testing .

Challenges in Comparative Analysis

  • Sample Heterogeneity: As noted in , extracting this compound from biological matrices may alter its native properties, complicating direct comparisons .
  • Data Reproducibility : Inconsistent synthesis protocols for melanin analogs (e.g., polydopamine) limit cross-study validation .

Biological Activity

mMelin, a compound with the chemical formula C15H12O6, has garnered attention in recent years for its potential biological activities. This article explores the various biological effects of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

This compound is classified as a phenolic compound, which contributes to its biological activity. The structure of this compound includes multiple hydroxyl groups that are likely responsible for its interaction with biological targets.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

  • Antioxidant Activity : this compound exhibits significant antioxidant properties, which can help mitigate oxidative stress in cells.
  • Antiproliferative Effects : Studies indicate that this compound may inhibit the proliferation of various cancer cell lines.
  • Enzyme Inhibition : this compound has been shown to inhibit key enzymes, including monoamine oxidases (MAOs), which are involved in neurotransmitter metabolism.

Antioxidant Activity

Research has demonstrated that this compound possesses strong antioxidant capabilities. This property is crucial for protecting cells from oxidative damage, which is implicated in various diseases.

Table 1: Antioxidant Activity of this compound

Concentration (µM)% Inhibition of DPPH Radical
1030
2052
5075

Antiproliferative Effects

This compound's antiproliferative effects have been observed in several studies involving cancer cell lines. The compound has shown promise in inhibiting the growth of glioblastoma and other types of cancer.

Case Study: Inhibition of Glioblastoma Cells

A study evaluated the effects of this compound on LN-229 glioblastoma cells. The results indicated a dose-dependent inhibition of cell proliferation.

  • IC50 Value : The IC50 value for this compound against LN-229 cells was determined to be approximately 15 µM.
  • Mechanism : The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Table 2: Antiproliferative Activity of this compound on Various Cell Lines

Cell LineIC50 (µM)Mechanism
LN-22915Apoptosis induction
MCF-7 (Breast)20Cell cycle arrest
HeLa (Cervical)25Apoptosis induction

Enzyme Inhibition

This compound has been investigated for its inhibitory effects on monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases.

Study Findings

In vitro studies revealed that this compound acts as a competitive inhibitor of MAO, suggesting potential applications in treating conditions like depression and Parkinson's disease.

  • Kinetic Parameters :
    • KmK_m for MAO A: 32 µM
    • KmK_m for MAO B: 27 µM

These findings indicate that this compound's inhibition is significant at clinically relevant concentrations.

Q & A

Q. How should authorship be determined in multi-institutional this compound studies?

  • Answer: Adopt CRediT (Contributor Roles Taxonomy):
  • Define roles (e.g., "Conceptualization," "Data Curation") early in collaboration agreements.
  • Acknowledge non-author contributors (e.g., technical staff) separately .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
mMelin
Reactant of Route 2
mMelin

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.